3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c20-16-8-7-15(13-17(16)21)19(25)23-9-4-11-24-12-10-22-18(24)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSPFECNYJGEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde with a phenyl group attached to the nitrogen atom.
Attachment of the Propyl Chain: The imidazole derivative is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.
Formation of the Benzamide: The final step involves the reaction of the propyl-imidazole derivative with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Hydrolysis: 3,4-dichlorobenzoic acid and 3-(2-phenyl-1H-imidazol-1-yl)propylamine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. The presence of the imidazole moiety in 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide suggests potential efficacy against various microbial strains. Studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
The anticancer potential of benzamide derivatives has been extensively studied. Compounds with imidazole structures have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. For instance, derivatives similar to this compound have shown promising results against human colorectal carcinoma cell lines .
Study 1: Antimicrobial Evaluation
A study evaluated a series of imidazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The derivatives demonstrated varying degrees of effectiveness, with some compounds exhibiting MIC values in the low micromolar range . This suggests that this compound could be further explored for its potential as an antimicrobial agent.
Study 2: Anticancer Activity Assessment
In a separate investigation focusing on anticancer activity, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated significant inhibition of cell growth at low concentrations (IC50 values ranging from 4.53 µM to 9.99 µM), suggesting that these compounds could serve as lead candidates for developing new anticancer therapies .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| This compound | Antimicrobial | Mycobacterium tuberculosis | Low micromolar range |
| Similar Benzamide Derivative | Anticancer | HCT116 (human colorectal carcinoma) | IC50 = 4.53 - 9.99 µM |
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The imidazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The benzamide moiety can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Benzamide Derivatives
Key Observations:
- Electron Effects: The target compound’s 3,4-dichloro substituents contrast sharply with the triethoxy groups in ’s analog.
- Heterocyclic vs.
Imidazole/Benzimidazole Core Modifications
The target compound’s 2-phenylimidazole group differs from benzo[d]imidazole derivatives (e.g., ’s 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide).
Bioactivity and Solubility Considerations
- Fluorine Substitution: Compounds like N-(4-(dimethylamino)benzyl)-3-(1-benzyl-1H-benzo[d]imidazol-2-yl)benzamide () incorporate fluorine, which often enhances bioavailability by balancing lipophilicity and metabolic stability. The target compound lacks fluorine but may compensate with chlorine’s stronger electronegativity .
Biological Activity
3,4-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme activity and receptor interactions. The presence of dichloro and imidazole functionalities suggests a diverse range of biological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The dichloro substituents enhance lipophilicity and metabolic stability, which are crucial for biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound acts as an inhibitor for specific enzymes involved in cancer progression. For instance, it was found to inhibit the Kv1.3 potassium channel, which plays a role in T-cell activation and proliferation. This inhibition could contribute to its anticancer effects by modulating immune responses .
Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest. In particular, studies showed that the compound could inhibit the growth of breast cancer cells through modulation of the PI3K/Akt signaling pathway .
Antimicrobial Properties
While specific antimicrobial studies on this compound are sparse, its structural analogs have shown promising results against bacterial strains. For example, compounds with similar imidazole structures have been reported to exhibit antibacterial effects against resistant strains of Staphylococcus aureus .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Enzyme Inhibition | Yes | Modulation of enzyme activity (e.g., Kv1.3 inhibition) |
| Anticancer | Yes | Induction of apoptosis and cell cycle arrest |
| Antimicrobial | Potential | Inhibition of bacterial growth (analog studies) |
Q & A
Q. What are the standard synthetic routes for 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3-(2-phenyl-1H-imidazol-1-yl)propylamine with 3,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere.
- Step 2 : Acid-base workup to isolate the crude product, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
- Optimization : Reaction yield improves with controlled temperature (0–5°C during coupling) and stoichiometric excess of benzoyl chloride (1.2–1.5 equiv). Impurity profiles are minimized by rigorous drying of intermediates .
- Characterization : Confirm structure using -NMR (e.g., imidazole proton signals at δ 7.5–8.0 ppm) and LC-MS (expected [M+H] ~428 Da) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- X-ray Crystallography : Resolve 3D structure using SHELXL software for refinement (R-factor < 0.05). Requires high-quality single crystals grown via slow evaporation in dichloromethane/hexane .
- Spectroscopy :
- -NMR to confirm carbonyl (C=O) resonance (~165 ppm) and aromatic chlorines’ electronic effects.
- FT-IR for amide C=O stretch (~1680 cm) and N-H bend (~1550 cm) .
- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity ≥95% is acceptable for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence this compound’s biological activity?
- Halogen Effects : Replacing 3,4-dichloro with 3,4-difluoro increases lipophilicity (logP +0.3), enhancing blood-brain barrier permeability but reducing aqueous solubility. This trade-off requires balancing bioavailability and target engagement .
- Alkyl Chain : Extending the propyl linker to butyl reduces imidazole ring rigidity, potentially decreasing receptor binding affinity. Molecular dynamics simulations can predict conformational stability .
- Validation : Compare IC values in enzyme inhibition assays (e.g., kinase targets) and correlate with computational docking scores (AutoDock Vina) .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
- Source Analysis : Check for assay interference (e.g., compound aggregation in PBS buffer) using dynamic light scattering. Include controls with detergent (e.g., 0.01% Tween-80) .
- Metabolic Stability : Test if cytochrome P450-mediated degradation (e.g., CYP3A4) varies between cell lines (use liver microsomes + NADPH cofactor) .
- Data Normalization : Report activity relative to a positive control (e.g., staurosporine for kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
Q. What strategies are effective for improving this compound’s selectivity toward a target receptor over off-target proteins?
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with imidazole N-H, hydrophobic contacts with dichlorophenyl). Modify non-critical regions (e.g., phenyl ring substituents) to reduce off-target binding .
- Fragment-Based Screening : Co-crystallize the compound with the target receptor to map binding pockets. Use this data to design derivatives with steric hindrance near off-target interaction sites .
- Selectivity Profiling : Screen against panels of related receptors (e.g., GPCRs, ion channels) and quantify K ratios (≥10-fold selectivity is desirable) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
